molecular formula C18H16F3NO2 B2571104 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1351661-98-7

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2571104
CAS No.: 1351661-98-7
M. Wt: 335.326
InChI Key: XLHLPATWAZKUAF-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a trifluoromethyl group at the 3-position and a (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl group at the amide nitrogen.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2/c19-18(20,21)14-6-3-5-13(10-14)16(23)22-11-17(24)9-8-12-4-1-2-7-15(12)17/h1-7,10,24H,8-9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHLPATWAZKUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an indene moiety and a trifluoromethylbenzamide group. The presence of these functional groups suggests diverse interactions with biological targets, potentially leading to various pharmacological effects.

Property Value
Molecular FormulaC19H18F3N1O2
Molecular Weight347.35 g/mol
CAS Number1396786-55-2
Functional GroupsHydroxyl, Amide, Trifluoromethyl

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other benzamide derivatives that have shown efficacy against various targets .
  • Cellular Signaling Modulation : It could modulate signaling pathways linked to cell proliferation and apoptosis, potentially making it useful in cancer therapy.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal properties .

Anticancer Activity

Recent studies have indicated that benzamide derivatives can induce apoptosis in cancer cells. For instance, a related compound was shown to significantly reduce cell viability in MCF-7 breast cancer cells at an IC50 value of 225 µM . this compound may demonstrate similar effects due to its structural analogies.

Antimicrobial Effects

A study evaluating the antibacterial properties of related compounds reported minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and K. pneumoniae . While direct data on this compound is limited, its structural characteristics suggest potential antimicrobial activity.

Future Directions

Research into this compound should focus on:

  • In Vivo Studies : Conducting animal model experiments to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the specific molecular pathways affected by this compound.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

Compound Name Key Substituents Structural Differences
Target Compound 3-(trifluoromethyl)benzamide + (1-hydroxy-2,3-dihydroindenyl)methyl Reference compound for comparison.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide + (2-hydroxy-1,1-dimethylethyl) Methyl instead of trifluoromethyl; branched hydroxyalkyl group.
N-(2,3-dihydro-1H-inden-2-yl) methoxybenzamide (B1) Methoxybenzamide + dihydroindenyl Methoxy vs. trifluoromethyl; no hydroxy group on inden.
Compound 63 (N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-...) Trifluoromethyl + chloropropoxy + piperazinyl Chloropropoxy and piperazine substituents; no inden moiety.
N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide 4-(trifluoromethyl)benzamide + chloro-dioxo-indenyl Chloro and dioxo groups on inden; no hydroxy group.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide Fluoro + dihydrothiophene-sulfone + 4-methylphenyl Sulfone and fluoro substituents; heterocyclic sulfur moiety.

Physicochemical and Functional Properties

Compound Name Key Properties Potential Applications
Target Compound Hydroxy group (H-bond donor), trifluoromethyl (electron-withdrawing). Drug design, catalysis (if N,O-bidentate).
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group; confirmed by X-ray. Metal-catalyzed C–H functionalization.
Compound 63 Chloropropoxy enhances lipophilicity; piperazine improves solubility. Kinase inhibition (hypothetical).
N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide Dioxo groups increase polarity; chloro substituent may affect reactivity. Enzyme inhibition (e.g., protease targets).
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide Sulfone group improves solubility; fluoro enhances bioavailability. Antiviral or antiplatelet agents.

Research Findings and Implications

  • Synthetic Efficiency: Yields vary significantly (19–94%), influenced by substituent complexity and reaction conditions.
  • Structural Influence on Activity : The trifluoromethyl group is a common pharmacophore, but its position (3- vs. 4-) and pairing with substituents like hydroxy or chloro alter electronic and steric profiles .
  • Catalytic vs. Pharmaceutical Utility : Compounds with directing groups (e.g., N,O-bidentate in ) are valuable in catalysis, while those with heterocycles (e.g., indazole in ) are often biologically targeted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Activation of the carboxylic acid group in 3-(trifluoromethyl)benzoic acid using coupling agents (e.g., EDCI or HATU) to form an active ester intermediate.
  • Step 2 : Amidation with (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methanamine under controlled pH (7–8) and temperature (0–25°C) to minimize side reactions.
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is recommended for isolating the final compound with >95% purity .
    • Key Parameters : Reaction yield depends on solvent choice (e.g., DMF or THF), stoichiometry of the coupling agent, and exclusion of moisture.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to verify substituent positions, including the trifluoromethyl group and indenyl-hydroxy moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ peak at m/z 378.1212).
  • X-ray Crystallography : Single-crystal diffraction using SHELX software for absolute configuration determination, particularly to resolve stereochemistry at the indenyl-hydroxy center .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Screening Workflow :

  • Enzyme Inhibition : Kinase assays (e.g., B-Raf or MEK1) due to structural similarity to known kinase inhibitors .
  • Cellular Uptake : LogP measurement (estimated ~3.5 via HPLC) to assess membrane permeability.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., A375 melanoma) with IC50_{50} determination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Approach :

  • Crystal Growth : Slow evaporation from a saturated ethanol/water solution at 4°C to obtain diffraction-quality crystals.
  • SHELX Refinement : Use SHELXL for structure solution and refinement, focusing on the hydroxy group’s spatial orientation and potential hydrogen-bonding networks. Compare experimental data with density functional theory (DFT)-optimized structures to validate stereochemical assignments .
    • Data Contradiction : If NMR suggests axial chirality but crystallography shows equatorial placement, re-examine solvent effects during crystallization or consider dynamic NMR behavior.

Q. What strategies can address discrepancies between computational predictions and experimental bioactivity data?

  • Case Study : If molecular docking predicts strong binding to B-Raf but in vitro assays show weak inhibition:

  • Re-evaluate Force Fields : Adjust parameters for trifluoromethyl group interactions in docking software (e.g., AutoDock Vina).
  • Metabolite Stability : Test for rapid hepatic metabolism (e.g., CYP450 assays) using liver microsomes.
  • Solubility Limitations : Measure kinetic solubility in PBS and consider prodrug derivatization (e.g., esterification of the hydroxy group) .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

  • SAR Framework :

  • Core Modifications : Replace the indenyl ring with bicyclic systems (e.g., tetralin) to assess steric effects.
  • Substituent Analysis : Compare trifluoromethyl (-CF3_3) vs. difluoromethyl (-CHF2_2) analogs for electronic and lipophilic contributions.
  • Data Table :
DerivativeR GroupIC50_{50} (B-Raf, μM)LogP
Parent-CF3_34.48 ± 0.23.5
Analog 1-CHF2_26.12 ± 0.33.1
Analog 2-CN>102.8
  • Conclusion : -CF3_3 is critical for potency; reduced hydrophobicity correlates with lower activity .

Methodological Notes

  • Contradictory Data : If synthetic yields vary (e.g., 40% vs. 70%), systematically test variables like reaction time (12–48 hr), catalyst loading (5–20 mol%), or inert atmosphere (N2_2 vs. Ar) .
  • Advanced Characterization : Use dynamic light scattering (DLS) to assess aggregation in biological buffers, which may artificially lower apparent activity .

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